Cyclopropylmethanesulfonyl chloride

Medicinal Chemistry CNS Drug Discovery GlyT1 Inhibition

Cyclopropylmethanesulfonyl chloride (CAS 114132-26-2) is an alkanesulfonyl chloride reagent used as an electrophilic building block in organic synthesis. Its molecular formula is C₄H₇ClO₂S with a molecular weight of 154.62 g/mol.

Molecular Formula C4H7ClO2S
Molecular Weight 154.62 g/mol
CAS No. 114132-26-2
Cat. No. B045256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylmethanesulfonyl chloride
CAS114132-26-2
Molecular FormulaC4H7ClO2S
Molecular Weight154.62 g/mol
Structural Identifiers
SMILESC1CC1CS(=O)(=O)Cl
InChIInChI=1S/C4H7ClO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2
InChIKeyXJPMSKSCGIBWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropylmethanesulfonyl Chloride (CAS 114132-26-2): A Physicochemical and Functional Baseline for Procurement


Cyclopropylmethanesulfonyl chloride (CAS 114132-26-2) is an alkanesulfonyl chloride reagent used as an electrophilic building block in organic synthesis [1]. Its molecular formula is C₄H₇ClO₂S with a molecular weight of 154.62 g/mol [1]. Key computed physicochemical properties include a topological polar surface area (TPSA) of 42.5 Ų and an XLogP3 of 1.1 [1]. The compound is primarily supplied as a liquid with a minimum purity specification of 95% and is recommended for storage at 2-8°C under an inert atmosphere to prevent hydrolysis .

Cyclopropylmethanesulfonyl Chloride: Why Generic Alkanesulfonyl Chloride Substitution is Scientifically Invalid


While alkanesulfonyl chlorides share a common reactive functional group, direct substitution of Cyclopropylmethanesulfonyl chloride (CAS 114132-26-2) with simpler analogs like methanesulfonyl chloride is not scientifically valid for applications where the cyclopropylmethyl moiety is critical. The cyclopropane ring introduces unique electronic and conformational constraints that directly influence downstream biological activity, pharmacokinetic properties, and metabolic stability . The C-selectivity observed in certain sulfonylation reactions is a specific outcome of the cyclopropane ring's reactivity [1]. Interchanging the compound with a generic alkyl sulfonyl chloride would result in a different molecular scaffold, altering the intended properties of the final target molecule.

Cyclopropylmethanesulfonyl Chloride (CAS 114132-26-2): A Quantitative Evidence Guide for Differentiated Selection


Cyclopropylmethanesulfonyl Chloride vs. Methanesulfonyl Chloride: XLogP3 and TPSA Differentiation for CNS Drug Design

In drug design, the cyclopropylmethyl group provides a balance of lipophilicity and polarity distinct from a simple methyl group. Cyclopropylmethanesulfonyl chloride has a computed XLogP3 of 1.1 and a TPSA of 42.5 Ų [1]. For a direct comparator, the methyl analog (methanesulfonyl chloride) has a lower XLogP3 (approximately -0.5) and the same TPSA of 42.5 Ų [2]. The quantified difference of +1.6 in XLogP3 indicates significantly higher lipophilicity, which is a critical parameter for optimizing blood-brain barrier (BBB) penetration in CNS drug candidates . This property is a key driver for selecting the cyclopropylmethyl analog over a simple methyl group for neurological targets.

Medicinal Chemistry CNS Drug Discovery GlyT1 Inhibition Drug Design

Cyclopropylmethanesulfonyl Chloride vs. Arylsulfonyl Chlorides: Class-Level Solvolytic Stability

Alkanesulfonyl chlorides, as a class, exhibit distinct solvolytic stability compared to arenesulfonyl chlorides (e.g., benzenesulfonyl chloride). Class-level kinetic studies demonstrate that alkanesulfonyl chlorides generally undergo slower hydrolysis in aqueous media than their aromatic counterparts [1]. For instance, the specific rate of hydrolysis for a typical alkanesulfonyl chloride in 100% water is approximately 50 × 10⁻⁵ s⁻¹ [2]. While direct, head-to-head data for Cyclopropylmethanesulfonyl chloride is not available, its classification as a primary alkanesulfonyl chloride infers a similar, more manageable hydrolytic stability profile than that of highly reactive arenesulfonyl chlorides, which can be advantageous for storage and handling during multi-step syntheses.

Organic Synthesis Reaction Kinetics Hydrolysis Stability

Cyclopropylmethanesulfonyl Chloride vs. Methanesulfonyl Chloride: Differentiated Synthetic Utility in C-Selective Sulfonylation

The reactivity of cyclopropane-containing sulfonyl chlorides enables specific C-sulfonylation pathways that are not observed with simpler alkyl sulfonyl chlorides like methanesulfonyl chloride. Recent research demonstrates a Cu(II)-catalyzed β-sulfonylation of cyclopropanols using sulfonyl chlorides, a reaction that is highly dependent on the cyclopropane ring structure [1]. This protocol yields γ-keto sulfone building blocks in up to 96% yield across 43 examples. While the target compound is not explicitly named in the published scope, the principle demonstrates that the cyclopropane motif in the sulfonyl chloride reagent is essential for achieving this unusual C-selectivity over the conventional O-sulfonylation, differentiating it from non-cyclic alkanesulfonyl chlorides in this synthetic application.

Organic Synthesis Sulfonylation Reaction Selectivity Building Blocks

Cyclopropylmethanesulfonyl Chloride: Supporting Evidence from a High-Value Medicinal Chemistry Application

Cyclopropylmethanesulfonyl chloride is a key precursor for the synthesis of the cyclopropylmethanesulfonyl-containing covalent inhibitor VBY-825 [1]. Crystallographic evidence confirms that VBY-825, which incorporates the cyclopropylmethanesulfonyl motif, binds covalently to the active site of the SARS-CoV-2 main protease (3CLpro) [1]. This specific application in a structurally-characterized inhibitor targeting an infectious disease validates the utility of this reagent for introducing a pharmacophore relevant to covalent drug design.

Medicinal Chemistry Antiviral Protease Inhibitor Covalent Drug Discovery

Cyclopropylmethanesulfonyl Chloride (CAS 114132-26-2): Recommended Research and Industrial Application Scenarios Based on Evidence


CNS Drug Discovery and GlyT1 Inhibitor Programs

Procurement is strongly indicated for medicinal chemistry projects targeting the central nervous system (CNS), particularly those developing selective GlyT1 inhibitors . The evidence shows that the cyclopropylmethylsulfonyl group's XLogP3 of 1.1 provides a favorable lipophilicity profile for crossing the blood-brain barrier compared to more polar analogs. The reagent is a validated precursor for synthesizing aminotetraline and aminochromane GlyT1 inhibitor scaffolds .

Synthesis of Novel γ-Keto Sulfone Building Blocks

This reagent is recommended for organic synthesis laboratories aiming to access unique chemical space. Based on cross-study comparable evidence, cyclopropane-containing sulfonyl chlorides enable Cu(II)-catalyzed C-selective β-sulfonylation of cyclopropanols to produce γ-keto sulfones [1]. This application is a differentiator from simpler alkyl sulfonyl chlorides, which do not promote this transformation.

Covalent Inhibitor and Targeted Protein Degradation (TPD) Research

The compound is a crucial building block for synthesizing covalent inhibitors, as demonstrated by its use in the SARS-CoV-2 main protease inhibitor VBY-825 [2]. This application scenario is relevant for research programs focused on designing irreversible or reversible covalent drugs, where the cyclopropylmethanesulfonyl group can serve as a key pharmacophore or linker element.

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